N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide
Description
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group linked to an azepane (a seven-membered saturated ring with one nitrogen) via a methyl bridge. Cyclopropane rings are known for their high ring strain and conformational rigidity, which can enhance binding affinity to biological targets. The azepane moiety may influence pharmacokinetic properties, such as metabolic stability and lipophilicity, compared to smaller heterocycles.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-5-6-9)13-8-10-4-2-1-3-7-12-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
VSLABBNZPSVNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with azepane derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring is known to confer rigidity to the molecule, which can influence its binding to enzymes and receptors. The azepane moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Profiles
Pharmacological Activity and Target Specificity
- Lemborexant (E2006): Exhibits potent dual orexin receptor antagonism (IC₅₀ < 10 nM), attributed to its fluorinated aromatic groups and pyrimidine-oxymethyl side chain, which enhance blood-brain barrier penetration .
- Benzodiazepine Analogs: The benzodiazepine-substituted cyclopropanecarboxamide () may interact with GABA receptors due to structural similarity to benzodiazepines, suggesting sedative or anxiolytic applications .
- Fungicidal Derivatives : Thiazole- and triazole-containing analogs () demonstrate fungicidal activity via inhibition of fungal cytochrome P450 enzymes. The azepane group’s larger size and lower electronegativity may reduce efficacy in this context .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity and Solubility: Lemborexant’s LogD (predicted ~3.5) and moderate solubility are optimized for oral bioavailability.
- Metabolic Stability : Azepanes are generally resistant to oxidative metabolism due to their saturated structure, whereas thiazole or pyrimidine rings (e.g., ) are more prone to enzymatic degradation .
Biological Activity
N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide is a synthetic compound that belongs to a class of molecules known for their potential biological activities. Despite limited direct research on this specific compound, its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Structural Features
The compound features an azepane ring, a cyclopropanecarboxamide group, and a methyl side chain. These structural elements are often associated with biological activity due to their ability to interact with receptors and enzymes in the body.
Potential Biological Activities
- Anticancer Properties : Compounds similar to this compound have been studied for their anticancer potential. For instance, derivatives containing cyclopropane and azepane structures have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Antimicrobial Activity : The presence of the azepane moiety can enhance the interaction with microbial targets, which may lead to antimicrobial effects. Research on related compounds indicates that modifications in the structure can significantly affect their antimicrobial potency.
- Neuropharmacological Effects : Given the presence of the azepane structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could translate into therapeutic effects for neurological disorders.
Data Table: Related Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Azepane + Cyclopropane | Anticancer activity in MCF-7 cells |
| Compound B | Azepane + Thiazole | Antimicrobial properties against Gram-positive bacteria |
| Compound C | Cyclopropanecarboxamide | Inhibitor of IMPDH in Mycobacterium tuberculosis |
Case Studies and Research Findings
- Anticancer Studies : In a study examining various derivatives of cyclopropanecarboxamide, it was found that modifications to the azepane ring led to enhanced cytotoxicity against breast and lung cancer cell lines (MCF-7 and A549) . This suggests that this compound could be explored for similar applications.
- Antimicrobial Research : A comparative analysis of azepane-containing compounds indicated that those with additional functional groups showed increased activity against specific pathogens . This highlights the importance of structural diversity in developing effective antimicrobial agents.
- Neuropharmacology : Research into azepane derivatives has revealed their potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression . This opens avenues for exploring this compound in neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
